molecular formula C9H7BrS B1286652 6-Bromo-2-methylbenzo[B]thiophene CAS No. 912332-92-4

6-Bromo-2-methylbenzo[B]thiophene

Cat. No. B1286652
M. Wt: 227.12 g/mol
InChI Key: DPXCVGWKYNCVLF-UHFFFAOYSA-N
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Description

“6-Bromo-2-methylbenzo[B]thiophene” is a chemical compound . It is a derivative of benzothiophene, which is an aromatic organic compound with a molecular formula C8H6S . Benzothiophene has an odor similar to naphthalene (mothballs) and occurs naturally as a constituent of petroleum-related deposits such as lignite tar .


Synthesis Analysis

The synthesis of thiophene derivatives, including “6-Bromo-2-methylbenzo[B]thiophene”, has been a topic of interest in recent years . For instance, one approach for the synthesis of benzothiophene motifs involves the reaction of sulfonhydrazides with internal alkynes under electrochemical conditions . This leads to the formation of a quaternary spirocyclization intermediate by the selective ipso-addition .

Scientific Research Applications

Medicinal Chemistry

Thiophene-based analogs, such as 6-Bromo-2-methylbenzo[B]thiophene, have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Anti-Cancer Applications

Molecules with the thiophene ring system exhibit many pharmacological properties such as anti-cancer . This suggests that 6-Bromo-2-methylbenzo[B]thiophene could potentially be used in the development of new anti-cancer drugs.

Anti-Inflammatory Applications

Thiophene derivatives have also shown anti-inflammatory properties . Therefore, 6-Bromo-2-methylbenzo[B]thiophene could be used in the development of new anti-inflammatory medications.

Antimicrobial Applications

Thiophene derivatives have demonstrated antimicrobial properties . This suggests that 6-Bromo-2-methylbenzo[B]thiophene could be used in the development of new antimicrobial agents.

Organic Semiconductors

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This suggests that 6-Bromo-2-methylbenzo[B]thiophene could be used in the development of new organic semiconductors.

Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) . This suggests that 6-Bromo-2-methylbenzo[B]thiophene could be used in the development of new OLEDs.

Corrosion Inhibitors

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . This suggests that 6-Bromo-2-methylbenzo[B]thiophene could be used as a corrosion inhibitor in various industrial applications.

Organic Field-Effect Transistors (OFETs)

Thiophene-mediated molecules are used in the development of organic field-effect transistors (OFETs) . This suggests that 6-Bromo-2-methylbenzo[B]thiophene could be used in the development of new OFETs.

properties

IUPAC Name

6-bromo-2-methyl-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrS/c1-6-4-7-2-3-8(10)5-9(7)11-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPXCVGWKYNCVLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30609000
Record name 6-Bromo-2-methyl-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30609000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-methylbenzo[B]thiophene

CAS RN

912332-92-4
Record name 6-Bromo-2-methyl-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30609000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Into a stirred solution of diisopropylamine (1.45 mL, 10.3 mmol) and TMEDA (3.4 mL, 22.5 mmol) in THF (30 mL, freshly distilled) at −78° C. is added 1.6 M n-BuLi (7.0 mL, 11.2 mmol) via a syringe. The solution is warmed to 0° C. for 30 min and re-cooled to −78° C. A solution of 6-bromobenzo[b]thiophene 2.0 g, 9.38 mmol) in THF (10 mL) is added via a cannula. After stirring for 30 min, a solution of CH3I (14.0 mL, 28.1 mmol, 2.0 M in tert-butyl methyl ether) is added via a cannula. The solution is stirred overnight, while allowed to warm to room temperature, and diluted with saturated aqueous NaHCO3 (50 mL). The mixture is extracted with Et2O (3×50 mL). The organic layers are combined, dried over MgSO4, filtered and concentrated under reduced pressure to give the title compound as a tan solid (2.0177 g, 95%).
Quantity
1.45 mL
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reactant
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3.4 mL
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0 (± 1) mol
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7 mL
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2 g
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Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
14 mL
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five
Yield
95%

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JA Spicer, KM Huttunen, CK Miller, WA Denny… - Bioorganic & medicinal …, 2012 - Elsevier
An aryl-substituted isobenzofuran-1(3H)-one lead compound was identified from a high throughput screen designed to find inhibitors of the lymphocyte pore-forming protein perforin. A …
Number of citations: 24 www.sciencedirect.com
NB Zuckerman - 2012 - search.proquest.com
Compound NSC-670224, previously shown to be toxic to Saccharomyces cerevisiae at low micromolar concentrations, potentially acts via a mechanism of action related to that of …
Number of citations: 3 search.proquest.com

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